molecular formula C11H16FN3 B1489072 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2092286-76-3

2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1489072
CAS No.: 2092286-76-3
M. Wt: 209.26 g/mol
InChI Key: SGEFCXGRSYUIDF-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a compound that features both piperidine and pyridine moieties. Piperidine is a six-membered heterocyclic amine, while pyridine is a basic heterocyclic organic compound. The presence of a fluoromethyl group adds unique properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as a dual inhibitor . These interactions are crucial as they can influence the signaling pathways involved in cell growth and differentiation. The nature of these interactions involves the binding of this compound to the active sites of these kinases, thereby inhibiting their activity and affecting downstream signaling processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of ALK and ROS1 kinases can lead to altered cell signaling pathways, which may result in changes in gene expression patterns and metabolic activities within the cell . These changes can affect cell proliferation, differentiation, and survival, making this compound a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of ALK and ROS1 kinases, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascades that regulate cell growth and differentiation. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its inhibitory activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target kinases and persistent changes in cellular signaling pathways.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of this compound can effectively inhibit ALK and ROS1 kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the overall pharmacological effects of the compound. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The activity of this compound within these compartments can affect various cellular processes, including signal transduction, gene expression, and metabolic regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated amine .

Properties

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c12-7-9-3-2-6-15(8-9)11-10(13)4-1-5-14-11/h1,4-5,9H,2-3,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEFCXGRSYUIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.